molecular formula C20H17F3N4O3 B608937 N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide CAS No. 778274-97-8

N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide

Cat. No. B608937
CAS RN: 778274-97-8
M. Wt: 418.3762
InChI Key: DEGDCVFNFAOIPU-UHFFFAOYSA-N
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Description

MDK74978, also known as Multi-kinase inhibitor I, is a Multi-kinase inhibitor. MDK74978 has CAS#778274-97-8. The last 5 digit was used in its name.

Scientific Research Applications

Multi-Kinase Inhibition

MDK74978 is a small molecule inhibitor that targets multiple kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these kinases, MDK74978 can potentially regulate various cellular processes.

Potential Cancer Therapeutics

MDK74978 has potential therapeutic applications in the treatment of cancer . The ability of this compound to inhibit multiple kinases could interfere with the signaling pathways that cancer cells use to grow and divide, potentially slowing or stopping the progression of the disease.

Parkinson’s Disease Research

Research has suggested a role for platelet-derived growth factors (PDGFs) in the pathogenesis and treatment of Parkinson’s disease . While the specific role of MDK74978 in this context is not clear, its ability to inhibit multiple kinases could potentially impact the signaling pathways involved in this disease.

Stem Cell Research

The application of embryonic stem cells (ESCs) for Parkinson’s disease therapy has been validated by multiple studies . While the use of ESCs faces difficult ethical issues, the discovery of induced pluripotent stem cell (iPSC) technology has greatly helped address these problems. The role of MDK74978 in this context is not clear, but its kinase inhibition properties could potentially impact the signaling pathways involved in stem cell differentiation and development.

properties

IUPAC Name

N-(2-hydroxyethyl)-4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)27-18-11-17(25-12-26-18)13-1-3-14(4-2-13)19(29)24-9-10-28/h1-8,11-12,28H,9-10H2,(H,24,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGDCVFNFAOIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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